molecular formula C17H15N3 B1221670 9-Aminoellipticine CAS No. 54779-53-2

9-Aminoellipticine

Cat. No. B1221670
CAS RN: 54779-53-2
M. Wt: 261.32 g/mol
InChI Key: PCLRPEZTOOYTNQ-UHFFFAOYSA-N
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Description

9-Aminoellipticine is an intercalating agent that has been studied for its reactivity with double-stranded oligonucleotides . It has been found to form a Schiff base with abasic sites in these oligonucleotides .


Synthesis Analysis

The synthesis of 9-Aminoellipticine has been studied in the context of its reactivity with double-stranded oligonucleotides . The formation of a Schiff base between 9-aminoellipticine and abasic sites was rapid and complete with duplexes at 11°C .


Molecular Structure Analysis

The molecular structure of 9-Aminoellipticine allows it to interact with abasic sites in DNA . This interaction results in the formation of a Schiff base .


Chemical Reactions Analysis

The chemical reaction of modified oligonucleotides with 9-aminoellipticine has been studied by gel electrophoresis and fluorescence . The formation of a Schiff base between 9-aminoellipticine and abasic sites was rapid and complete with duplexes at 11°C .

Scientific Research Applications

DNA Interaction and Modeling

  • DNA Intercalation and Modeling: 9-Aminoellipticine (Aell) has been studied for its ability to intercalate into DNA. Research using two-dimensional NMR methods provided insights into the solution structure of an intercalative complex of Aell with DNA, revealing how Aell, a polycyclic pyridocarbazolamine, binds covalently to an apurinic ring-opened deoxyribose site of a duplex DNA fragment (Singh et al., 1994).

Anticancer Properties

  • Oncologic Applications: Studies have explored ellipticine derivatives, including 9-Aminoellipticine, for their antitumor properties. Ellipticine analogues like 9-Aminoellipticine show potential in intercalating with DNA and inhibiting topoisomerase II, a key enzyme in cancer cell proliferation (Ohashi & Oki, 1996).

Molecular Mechanisms

  • Mechanism of Apurinic Site Cleavage: The kinetics of DNA breakage by 9-Aminoellipticine at apurinic sites have been studied, with findings indicating that the reaction involves the formation of a Schiff base between the amino group of Aell and the aldehyde function of the deoxyribose moiety. This interaction highlights the compound's potential in influencing DNA integrity (Bertrand et al., 1989).

Membrane Interaction

  • Membrane Interactions: Research on the interaction of 9-Aminoellipticine with membranes, through fluorescence quenching studies, has shown how it interacts with lipid layers, providing insights into its potential mechanisms of action in cellular environments (Tercé, Tocanne, & Lanéelle, 1983).

Synthesis and Chemical Properties

  • Chemical Synthesis: Efforts to synthesize 9-Aminoellipticine have been documented, offering insights into its chemical properties and the challenges in its preparation. Understanding its synthesis is crucial for further exploration of its applications in scientific research (Sainsbury & Webb, 1974).

properties

IUPAC Name

5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-9-14-8-19-6-5-12(14)10(2)17-16(9)13-7-11(18)3-4-15(13)20-17/h3-8,20H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLRPEZTOOYTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970101
Record name 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Aminoellipticine

CAS RN

54779-53-2
Record name 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54779-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 9-Aminoellipticine
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Record name 9-Aminoellipticine
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Record name 5,11-Dimethyl-6H-pyrido[4,3-b]carbazol-9-amine
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Record name 9-Aminoellipticine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/626V38C3NM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
195
Citations
JR Bertrand, JJ Vasseur, A Gouyette, B Rayner… - Journal of Biological …, 1989 - ASBMB
We have studied the kinetics of breakage of apurinic (AP) sites by the intercalating agent 9-aminoellipticine using fluorimetric methods with single (ss)- and double (ds)-stranded …
Number of citations: 32 www.jbc.org
JR Bertrand, JJ Vasseur, B Rayner… - Nucleic acids …, 1989 - academic.oup.com
… with the intercalating agent 9-aminoellipticine was studied by gel electrophoresis and by fluorescence. The formation of a Schiff base between 9-aminoellipticine and abasic sites was …
Number of citations: 35 academic.oup.com
JJ Vasseur, B Rayner, JL Imbach… - Nucleosides & …, 1989 - Taylor & Francis
… oliaonucieotide Tp(AP)pT by 9 aminoellipticine and the structurally related 3-aminocarbazole … fluorescence observed during the reaction between apurinic DNA and 9-aminoellipticine. …
Number of citations: 4 www.tandfonline.com
MP Singh, GC Hill, D Peoc'h, B Rayner, JL Imbach… - Biochemistry, 1994 - ACS Publications
… possible solution structure of an intercalative complex of 9-aminoellipticine (Aell), a polycyclic … enzyme-like DNA cleavage activity of 9-aminoellipticine and the observed inhibition of the …
Number of citations: 125 pubs.acs.org
M Lefrançois, JR Bertrand, C Malvy - Mutation Research/DNA Repair, 1990 - Elsevier
The aromatic amine 9-amino-ellipticine is a synthetic DNA intercalating compound derived from the antitumor agent ellipticine, which cleaves at very low doses DNA containing apurinic …
Number of citations: 19 www.sciencedirect.com
JJ Vasseur, C Gauthier, B Rayner, J Paoletti… - Biochemical and …, 1988 - Elsevier
Reductive amination of 3′-apurinic octathymidylate with 9-aminoellipticine provides octathymidylate covalently linked to intercalating ellipticine through a 3,4-…
Number of citations: 12 www.sciencedirect.com
R Letellier, E Taillandier, JR Bertrand… - Journal of Biomolecular …, 1991 - Taylor & Francis
We have used molecular mechanics to study the insertion of the DNA intercalating agent 9-aminoellipticine (9AE) into single and double stranded abasic oligonucleotides containing …
Number of citations: 7 www.tandfonline.com
DM DeMarini, S Cros, C Paoletti, P Lecointe, AW Hsie - Cancer research, 1983 - AACR
… How ever, 9-aminoellipticine intercalates only weakly and may instead exert its mutagenic activity primarily (or exclusively) by forming a covalent adduct with DNA. Compared to the …
Number of citations: 44 aacrjournals.org
M Sainsbury, B Webb - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
Attempts to prepare 9-nitroellipticine from 2-{1-[3-(1-methoxyethyl)-4-pyridyl]ethylidene}-5-nitroindolin-3-one have been unsuccessful. On the other hand 9-aminoellipticine has been …
Number of citations: 1 pubs.rsc.org
H PORUMB, JR BERTRAND, J PAOLETTI… - Antisense Research …, 1992 - liebertpub.com
… We studied the duplex stability and the antimessenger activity of 9-aminoellipticine-5'-functionalized a- and ß-anomeric DNA sequences complementary to the first 14 nucleotides of the …
Number of citations: 3 www.liebertpub.com

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